molecular formula C32H54OS B600435 Hedragonic acid CAS No. 466-02-4

Hedragonic acid

Cat. No. B600435
CAS RN: 466-02-4
M. Wt: 486.84
InChI Key:
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Description

Hedragonic acid is a natural product isolated from the resins of Dryobalanops aromatica . It is an oleane-type triterpenoid compound .


Synthesis Analysis

A concise semisynthesis of Hedragonic acid has been reported, which features several multi-step one-pot reactions . This synthetic approach starts from oleanolic acid, a cheap material that is commercially available in bulk quantities .


Molecular Structure Analysis

The molecular formula of Hedragonic acid is C29H44O3 . The crystal structure of Hedragonic acid bound to Farnesoid X Receptor (FXR) revealed a unique binding mode .


Chemical Reactions Analysis

While specific chemical reactions involving Hedragonic acid are not detailed in the search results, it’s worth noting that the analysis of organic acids often involves techniques such as High-Performance Liquid Chromatography (HPLC) .


Physical And Chemical Properties Analysis

Hedragonic acid is a powder with a molecular weight of 440.66 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Farnesoid X Receptor (FXR) Agonist

Hedragonic acid, an oleanane-type triterpene, has been identified as a novel Farnesoid X Receptor (FXR) ligand . FXR is a nuclear receptor that plays a crucial role in regulating bile acid levels in the liver and intestines . As an FXR agonist, hedragonic acid can regulate the transcriptional activity of FXR .

Liver Protective Effects

Hedragonic acid has shown liver protective effects. It has been found to protect mice from liver injury induced by acetaminophen overdose . This suggests that hedragonic acid might be one of the major components of Celastrus orbiculatus Thunb. (COT) for its multifunctional pharmaceutical uses .

Anti-inflammatory Activity

Hedragonic acid has demonstrated anti-inflammatory activity. It has been observed to decrease hepatic inflammatory responses in an FXR-dependent manner . This indicates that hedragonic acid could potentially be used as a therapeutic agent for inflammatory diseases.

Treatment of Metabolic Disorders

Hedragonic acid has potential for the treatment of metabolic disorders. It has been found to exhibit numerous pharmacodynamic effects on PPAR, LXR, FXR, and PXR, resulting in remarkable anti-inflammatory, anti-hyperlipidemic, and hepatoprotective properties .

Treatment of Autoimmune Diseases

Hedragonic acid has shown promise for the treatment of autoimmune inflammatory diseases such as multiple sclerosis and autoimmune arthritis by antagonizing RORγ .

Anticancer Properties

Hedragonic acid has exhibited antiproliferative effects against skin, prostate, and breast cancers, partially via PPARα and RORγ pathways .

Mechanism of Action

Hedragonic acid has been identified as an effective agonist for FXR . Both biochemical amplified luminescent proximity homogeneous assay and cell-based reporter assays showed that Hedragonic acid regulated the transcriptional activity of FXR .

Future Directions

Hedragonic acid has shown liver protective effects and anti-inflammatory activity . It might be one of the major components of Celastrus orbiculatus Thunb. for its multifunctional pharmaceutical uses . This suggests potential future directions for research and therapeutic applications.

properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aS,9S,12aS,14bS)-2,2,6a,6b,9,12a-hexamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,9,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O3/c1-18-19-9-12-28(6)23(26(19,4)11-10-22(18)30)8-7-20-21-17-25(2,3)13-15-29(21,24(31)32)16-14-27(20,28)5/h7,18-19,21,23H,8-17H2,1-6H3,(H,31,32)/t18-,19-,21-,23+,26-,27+,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBFNWRNJYBPQP-QUHUENHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@@]3([C@@H]([C@]2(CCC1=O)C)CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301293114
Record name 3-Oxo-24-norolean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301293114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hedragonic acid

CAS RN

466-02-4
Record name 3-Oxo-24-norolean-12-en-28-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=466-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxo-24-norolean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301293114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does hedragonic acid interact with Farnesoid X Receptor (FXR) and what are the downstream effects?

A1: Hedragonic acid functions as an agonist of FXR, binding to and activating the receptor. [] This interaction triggers conformational changes in FXR, [] as evidenced by circular dichroism spectroscopy. [] Interestingly, the binding mode of hedragonic acid to FXR is unique. It occupies a novel binding pocket distinct from the classical binding site of other FXR ligands. [] This activation of FXR by hedragonic acid leads to downstream effects such as protection against acetaminophen-induced liver injury and reduction of hepatic inflammation in mice. [] This protective effect was shown to be FXR-dependent. []

Q2: How does the structure of hedragonic acid explain its selectivity towards FXR compared to other similar receptors like GPBAR1?

A2: While both FXR and GPBAR1 are bile acid receptors with similar binding pockets for bile acids, hedragonic acid exhibits selectivity for FXR. [] Structural comparison between hedragonic acid-bound FXR and oleanolic acid-bound GPBAR1 (another oleanane-type triterpene) provides insights into this selectivity. [] The unique binding mode and interaction pattern of hedragonic acid within the FXR binding pocket contribute to its specific recognition and activation of FXR over GPBAR1. [] This discovery highlights the potential of natural triterpenes like hedragonic acid as templates for developing drugs targeting specific bile acid receptors. []

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